2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide
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Overview
Description
2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide typically involves a multi-step process One common method includes the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions to form the quinoline coreThe final step involves the quaternization of the nitrogen atom in the quinoline ring with a bromide source to form the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Quinazoline: Known for its use in anticancer drugs.
Uniqueness
2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide is unique due to its quaternary ammonium structure, which enhances its solubility and reactivity. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C22H18BrNO2 |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-4-ium-4-yl-1-(3-methoxyphenyl)ethanone;bromide |
InChI |
InChI=1S/C22H18NO2.BrH/c1-25-18-8-4-7-17(14-18)22(24)15-23-13-5-10-20-19-9-3-2-6-16(19)11-12-21(20)23;/h2-14H,15H2,1H3;1H/q+1;/p-1 |
InChI Key |
FQUITXIJOKFJAB-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C[N+]2=CC=CC3=C2C=CC4=CC=CC=C43.[Br-] |
Origin of Product |
United States |
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